Roquinimex

Vue d'ensemble

Description

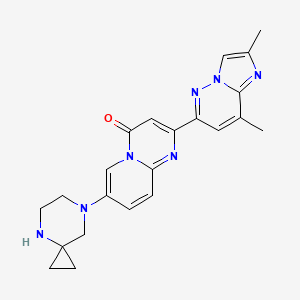

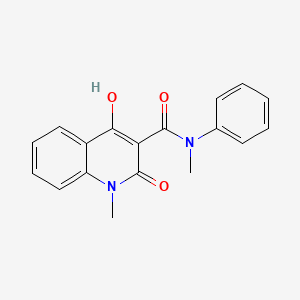

Roquinimex, également connu sous le nom de Linomide, est un dérivé de la quinoléine présentant des propriétés immunostimulantes notables. Il a été étudié pour son potentiel dans le traitement de divers cancers et maladies auto-immunes. This compound est connu pour augmenter l'activité des cellules tueuses naturelles et la cytotoxicité des macrophages, inhiber l'angiogenèse et diminuer la synthèse du facteur de nécrose tumorale alpha .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying quinoline derivatives and their reactions.

Biology: Investigated for its immunomodulatory effects and ability to enhance natural killer cell activity.

Medicine: Explored as a treatment for cancers, autoimmune diseases, and as an adjuvant therapy after bone marrow transplantation.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .

Mécanisme D'action

Target of Action

Roquinimex, a derivative of quinoline, primarily targets NK cells and macrophages . These immune cells play a crucial role in the body’s defense mechanism against infections and diseases.

Mode of Action

This compound interacts with its targets to stimulate their activity. It is suggested to increase the activity of NK cells and enhance macrophage cytotoxicity . Additionally, this compound is known to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels . It also decreases the synthesis of TNF alpha , a cell signaling protein involved in systemic inflammation .

Biochemical Pathways

This compound affects various biochemical pathways. Its immunostimulant properties suggest an increase in the activity of NK cells and macrophage cytotoxicity, leading to enhanced immune response . By inhibiting angiogenesis, it affects the vascular endothelial growth factor (VEGF) pathway, which is crucial for new blood vessel formation . The reduction in TNF alpha synthesis implies an effect on the inflammatory pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by cytochrome P450s to hydroxylated and demethylated metabolites . This metabolite pattern has been demonstrated in liver microsomes from various species, including humans . The primary metabolism of this compound is catalyzed by CYP3A4 .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It results in significant improvement in conditions like psoriasis, as evidenced by reduced PASI scores and enhanced histopathological features . It also modulates key cytokines, leading to a reduction in proinflammatory cytokines (TNF-a, IL17) and VEGF .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study involving a mouse model of psoriasis, topical application of this compound resulted in significant improvement in psoriasis lesions . This suggests that the method of administration and the local environment can influence the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Roquinimex plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of lymphokine-activated killer cells, enhancing their ability to target and destroy tumor cells . This compound also interacts with cytokines such as interleukin-10, interleukin-17, and tumor necrosis factor-alpha, influencing their levels and activity . These interactions contribute to its immunomodulatory and anti-inflammatory effects.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the activity of lymphokine-activated killer cells, promoting their cytotoxic effects against tumor cells . Additionally, it modulates the expression of various cytokines, such as interleukin-10 and interleukin-17, which play crucial roles in immune response and inflammation . These effects collectively contribute to its therapeutic potential in treating autoimmune and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including cytokines and receptors, modulating their activity and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, such as tumor necrosis factor-alpha . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other immune-related molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability in various formulations, including topical ointments, where it has shown significant improvement in psoriasis lesions over a 14-day period . Long-term studies have indicated that this compound maintains its immunomodulatory and anti-inflammatory effects, making it a promising candidate for chronic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on immune modulation and inflammation . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It has been shown to modulate the activity of enzymes involved in cytokine production and immune response, such as tumor necrosis factor-alpha . These interactions affect metabolic flux and the levels of various metabolites, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed or tumor tissues . The distribution of this compound within the body is crucial for its therapeutic efficacy, as it needs to reach specific sites of action to exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target biomolecules and exerts its therapeutic effects at the right cellular sites.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Roquinimex est synthétisé par un processus en plusieurs étapes. La synthèse commence par la condensation de l'éthyl 2-(méthylamino)benzoate avec l'éthyl malonate. Cet intermédiaire subit un échange amine-ester avec la N-méthylaniline, conduisant à la formation de l'amide linomide .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Les conditions réactionnelles sont soigneusement contrôlées afin de garantir un rendement élevé et la pureté du produit final. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les réactifs et les intermédiaires de manière sûre et efficace .

Analyse Des Réactions Chimiques

Types de réactions

Roquinimex subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle quinoléine.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle quinoléine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le chlore ou le brome.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et substitués de this compound, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les dérivés de la quinoléine et leurs réactions.

Biologie : Étudié pour ses effets immunomodulateurs et sa capacité à améliorer l'activité des cellules tueuses naturelles.

Médecine : Exploré comme traitement contre les cancers, les maladies auto-immunes et comme thérapie adjuvante après une transplantation de moelle osseuse.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs mécanismes :

Immunostimulation : Augmente l'activité des cellules tueuses naturelles et la cytotoxicité des macrophages.

Antiangiogenèse : Inhibe la formation de nouveaux vaisseaux sanguins, ce qui est crucial pour la croissance tumorale.

Modulation des cytokines : Diminue la synthèse du facteur de nécrose tumorale alpha et d'autres cytokines pro-inflammatoires

Comparaison Avec Des Composés Similaires

Roquinimex est unique parmi les dérivés de la quinoléine en raison de ses propriétés immunostimulantes spécifiques. Les composés similaires comprennent :

Quinoléine : Le composé parent avec une structure quinoléine de base.

Chloroquine : Un médicament antipaludique avec une structure quinoléine similaire mais une activité biologique différente.

Hydroxychloroquine : Un autre médicament antipaludique présentant des propriétés immunomodulatrices, utilisé dans le traitement des maladies auto-immunes

This compound se distingue par sa combinaison d'effets immunostimulants, antiangiogéniques et modulateurs des cytokines, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .

Propriétés

IUPAC Name |

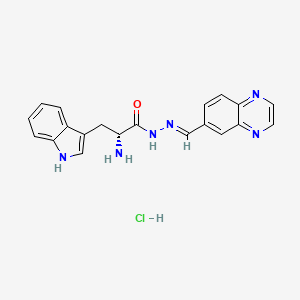

4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOQMRIPALTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045680 | |

| Record name | Roquinimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84088-42-6 | |

| Record name | Linomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roquinimex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roquinimex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roquinimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROQUINIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.